2-(3-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole
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Overview
Description
2-(3-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole is an organic compound that belongs to the class of sulfonyl-substituted pyrroles This compound is characterized by the presence of a chlorophenyl group at the 2-position and an ethylsulfonyl group at the 3-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole typically involves the reaction of 3-chlorobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrrole ring. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole
- 2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole
- 2-(3-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole
Uniqueness
2-(3-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole is unique due to the specific combination of the chlorophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12ClNO2S |
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Molecular Weight |
269.75 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-ethylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C12H12ClNO2S/c1-2-17(15,16)11-6-7-14-12(11)9-4-3-5-10(13)8-9/h3-8,14H,2H2,1H3 |
InChI Key |
DMQWBFJQSQTRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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